

Synthesis and Purification of ATSP-7041 for Research Applications

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Compound of Interest		
Compound Name:	ATSP-7041	
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Abstract

ATSP-7041 is a potent, cell-penetrating, stapled α -helical peptide that dually inhibits MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor.[1][2] By disrupting the MDM2/MDMX-p53 interaction, **ATSP-7041** reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[1][3] This application note provides a detailed protocol for the chemical synthesis and purification of **ATSP-7041** for research use, along with a summary of its biochemical and cellular activities. The described methods are based on established solid-phase peptide synthesis and chromatographic purification techniques.

Introduction

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. In many cancers, p53 is not mutated but is inactivated by overexpression of its negative regulators, MDM2 and MDMX.[1][4] Small molecules designed to inhibit the p53-MDM2 interaction have shown promise, but their efficacy can be limited in tumors that overexpress MDMX.[1] Stapled peptides, a class of synthetic peptides locked into an α -helical conformation, have emerged as a promising therapeutic modality to target intracellular protein-protein interactions.[2][5]

ATSP-7041 is a stapled α -helical peptide designed to potently and dually inhibit both MDM2 and MDMX.[1][2] It has been shown to activate the p53 pathway in vitro and in vivo, leading to tumor growth suppression in xenograft models of human cancer.[1][2] This document provides



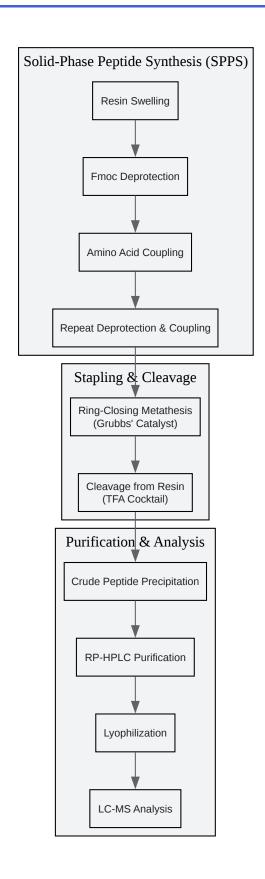
researchers with detailed protocols for the synthesis and purification of **ATSP-7041** to facilitate further investigation into its mechanism of action and therapeutic potential.

Synthesis of ATSP-7041

The synthesis of **ATSP-7041** is achieved through solid-phase peptide synthesis (SPPS) followed by an olefin metathesis reaction to form the hydrocarbon "staple". The general workflow is outlined below.

Experimental Workflow: Synthesis of ATSP-7041





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Caption: Workflow for the synthesis and purification of ATSP-7041.



Materials and Reagents

- Fmoc-protected α-amino acids (including Fmoc-S5-OH and Fmoc-R8-OH)
- Rink Amide resin
- 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU)
- 6-Chloro-1-hydroxy-1H-benzotriazole (6-Cl-HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Piperidine
- · Grubbs' second-generation catalyst
- 1,2-Dichloroethane (DCE)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (HPLC grade)
- Diethyl ether (cold)
- Acetonitrile (ACN, HPLC grade)
- Dimethyl sulfoxide (DMSO)

Protocol: Solid-Phase Peptide Synthesis

- Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.



- Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF.
- Peptide Elongation: Repeat the deprotection and coupling steps for each amino acid in the ATSP-7041 sequence.
- Incorporation of Olefinic Amino Acids: For the stapling positions, use Fmoc-S5-OH and Fmoc-R8-OH.
- Ring-Closing Metathesis: After the final amino acid coupling, wash the resin with dichloromethane (DCM). Add Grubbs' second-generation catalyst (20 mol%) in 1,2dichloroethane and shake the reaction vessel for 2 hours at room temperature to facilitate the ring-closing metathesis.[6]
- Cleavage and Deprotection: Wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours at room temperature.[6]
- Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6]
- Collection and Drying: Centrifuge the suspension to pellet the crude peptide. Decant the ether and dry the peptide pellet under vacuum.

Purification of ATSP-7041

The crude **ATSP-7041** peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Purification

- Sample Preparation: Dissolve the crude peptide in DMSO.[7]
- Chromatography Conditions:
 - Column: Inertsil WP300 C18 (5 μm, 20 mm × 250 mm)[6][7]



Mobile Phase A: 0.1% TFA in water[6][7]

Mobile Phase B: 0.1% TFA in acetonitrile[6][7]

Gradient: A 50–90% gradient of solvent B over 40 minutes[6][7]

Flow Rate: 10 mL/min[6][7]

Detection: Monitor the elution profile at 220 nm.

Fraction Collection: Collect the fractions corresponding to the major peak.

- Purity Analysis: Assess the purity of the collected fractions using analytical HPLC with a similar gradient on an Inertsil WP300 C18 column (5 μm, 4.6 mm × 250 mm).[6]
- Lyophilization: Freeze the pure fractions and lyophilize to obtain the final product as a white powder.[6][7]
- Characterization: Confirm the chemical composition and molecular weight of the purified
 ATSP-7041 by LC-MS mass spectrometry.[1]

Biochemical and Cellular Activity

The purified **ATSP-7041** should be evaluated for its binding affinity to MDM2 and MDMX and its cellular activity in relevant cancer cell lines.

Ouantitative Data Summary

Parameter	Value	Method
MDM2 Binding Affinity (Ki)	536 nM (for mutant)	Competitive Binding Assay
MDMX Binding Affinity (Ki)	>1000 nM (for mutant)	Competitive Binding Assay
Cellular Potency (SJSA-1)	Submicromolar	Cell Viability Assay

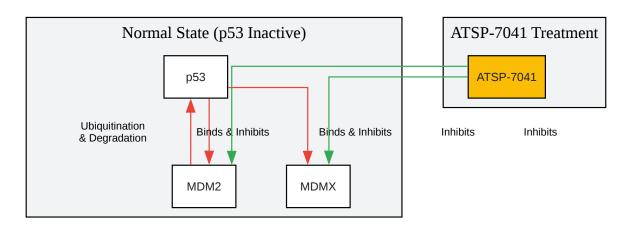
Note: The binding affinities listed are for a mutant version (ATSP-7342) to demonstrate the specificity of the parent compound, **ATSP-7041**. The parent compound exhibits nanomolar affinities for both MDM2 and MDMX.[1][4]

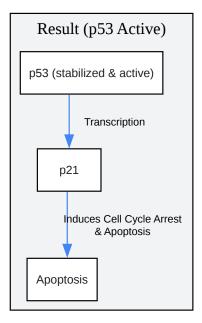


Mechanism of Action: p53 Pathway Activation

ATSP-7041 functions by inhibiting the interaction between p53 and its negative regulators, MDM2 and MDMX. This leads to the stabilization and activation of p53, which can then induce the transcription of target genes involved in cell cycle arrest and apoptosis.

Signaling Pathway: ATSP-7041 Mediated p53 Activation





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Caption: Mechanism of **ATSP-7041** in activating the p53 pathway.



Conclusion

This application note provides a comprehensive guide for the synthesis and purification of the stapled peptide ATSP-7041. The detailed protocols and methodologies are intended to enable researchers to produce high-quality ATSP-7041 for in vitro and in vivo studies. The ability of ATSP-7041 to dually inhibit MDM2 and MDMX makes it a valuable research tool for investigating the p53 signaling pathway and a potential therapeutic candidate for p53 wild-type cancers.

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